molecular formula C11H16FNO B7974714 (3-Fluoro-5-methoxybenzyl)-isopropylamine

(3-Fluoro-5-methoxybenzyl)-isopropylamine

Cat. No.: B7974714
M. Wt: 197.25 g/mol
InChI Key: YHTNAVZMVYDISR-UHFFFAOYSA-N
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Description

(3-Fluoro-5-methoxybenzyl)-isopropylamine: is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a benzyl ring, along with an isopropylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-methoxybenzyl)-isopropylamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-Fluoro-5-methoxybenzyl alcohol.

    Conversion to Intermediate: The alcohol is converted to 3-Fluoro-5-methoxybenzyl bromide using hydrobromic acid.

    Final Product Formation: The bromide is then reacted with isopropylamine under basic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzyl ring or the isopropylamine side chain, potentially leading to the formation of simpler amines or hydrocarbons.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of 3-Fluoro-5-methoxybenzaldehyde or 3-Fluoro-5-methoxybenzoic acid.

    Reduction: Formation of simpler amines or hydrocarbons.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (3-Fluoro-5-methoxybenzyl)-isopropylamine can be used as a building block in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound can be used in studies to understand the interaction of fluorinated benzylamines with biological systems.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound may find use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which (3-Fluoro-5-methoxybenzyl)-isopropylamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and methoxy group can influence the compound’s binding affinity and specificity, while the isopropylamine side chain can affect its solubility and transport within biological systems.

Comparison with Similar Compounds

  • 3-Fluoro-5-methoxybenzoic acid
  • 3-Fluoro-5-methoxybenzyl alcohol
  • 3-Fluoro-5-methoxybenzyl bromide

Comparison:

  • Unique Properties: (3-Fluoro-5-methoxybenzyl)-isopropylamine is unique due to the presence of the isopropylamine side chain, which can significantly alter its chemical reactivity and biological activity compared to its analogs.
  • Applications: While similar compounds may also be used in organic synthesis and biochemical studies, the specific structure of this compound makes it particularly valuable in drug development and material science.

Properties

IUPAC Name

N-[(3-fluoro-5-methoxyphenyl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-8(2)13-7-9-4-10(12)6-11(5-9)14-3/h4-6,8,13H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTNAVZMVYDISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=CC(=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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